molecular formula C11H7N3OS B2492247 2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 56843-77-7

2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2492247
CAS No.: 56843-77-7
M. Wt: 229.26
InChI Key: CBIDWCOAELWUSK-UHFFFAOYSA-N
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Description

2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes a pyridine ring, a thieno ring, and a pyrimidinone moiety. The presence of these rings endows the compound with a range of pharmacological properties, making it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with thiophene-2-carboxylic acid derivatives under acidic or basic conditions can lead to the formation of the desired thienopyrimidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow synthesis methods may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thienopyrimidinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine: Shares the pyridine and pyrimidine rings but lacks the thieno ring.

    Thieno[2,3-d]pyrimidin-4-one: Contains the thieno and pyrimidinone moieties but lacks the pyridine ring.

    Pyrazolo[3,4-d]pyrimidine: Features a pyrazole ring fused to a pyrimidine ring.

Uniqueness

2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its fused ring system that combines the properties of pyridine, thieno, and pyrimidinone rings. This unique structure contributes to its diverse pharmacological activities and makes it a valuable scaffold for drug discovery .

Properties

IUPAC Name

2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-10-7-4-6-16-11(7)14-9(13-10)8-3-1-2-5-12-8/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIDWCOAELWUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CS3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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